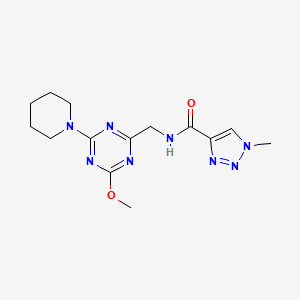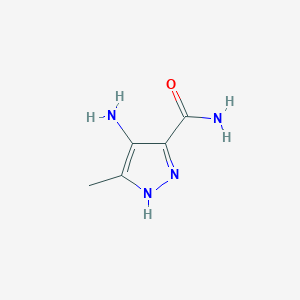
4-amino-5-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-amino-5-methyl-1H-pyrazole-3-carboxamide” is a multi-substituted pyrazolecarboxamide . It is used in the industrial synthesis of sildenafil and is considered an impurity in its synthesis . It is also a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 .
Synthesis Analysis
The synthesis of “4-amino-5-methyl-1H-pyrazole-3-carboxamide” involves several steps. It is synthesized as an intermediate in the production of sildenafil . More detailed information about the synthesis process can be found in various scientific papers .Molecular Structure Analysis
The molecular formula of “4-amino-5-methyl-1H-pyrazole-3-carboxamide” is C8H14N4O . The InChI code is 1S/C8H14N4O.ClH/c1-3-4-5-6 (9)7 (8 (10)13)12 (2)11-5;/h3-4,9H2,1-2H3, (H2,10,13);1H .Chemical Reactions Analysis
The chemical reactions involving “4-amino-5-methyl-1H-pyrazole-3-carboxamide” are complex and involve multiple steps. It is used as an intermediate in the synthesis of sildenafil . More detailed information about the chemical reactions can be found in various scientific papers .Physical And Chemical Properties Analysis
“4-amino-5-methyl-1H-pyrazole-3-carboxamide” is a white to yellow powder or crystals . It has a molecular weight of 218.69 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The pyrazole nucleus serves as an easily accessible scaffold with significant therapeutic potential. Within this context, 4-amino-5-methyl-1H-pyrazole-3-carboxamide has drawn attention due to its unique properties. Researchers have explored its interactions with biological targets, including receptors and enzymes. Notably, it has been investigated as a ligand for p38MAPK (mitogen-activated protein kinase), which plays a crucial role in inflammation and cancer progression .
BTK Inhibition for B-Cell Malignancies
This compound acts as a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase. BTK is a major therapeutic target for B-cell-driven malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). By inhibiting BTK, 4-amino-5-methyl-1H-pyrazole-3-carboxamide shows promise in treating these cancers .
Supramolecular Chemistry and Polymer Synthesis
While not directly related to biological applications, pyrazole derivatives find use in supramolecular chemistry and polymer synthesis. Their unique properties contribute to materials science, including liquid crystal behavior and UV stabilization .
Organic Synthesis and Building Blocks
Researchers have employed 4-amino-5-methyl-1H-pyrazole-3-carboxamide as a versatile building block in organic synthesis. It participates in the construction of more complex molecules, demonstrating its utility in creating diverse functionalities .
Interaction Studies with Ferrocenoyl-Dipeptides
In the realm of chemical interactions, this compound has been used as a beta-sheet template to investigate its binding with ferrocenoyl-dipeptides. Such studies provide insights into molecular recognition and self-assembly processes .
Synthesis of Hexahydropyrazoloquinolinones
4-Amino-5-methyl-1H-pyrazole-3-carboxamide contributes to the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones. These heterocyclic compounds have potential applications in drug discovery and materials science .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-amino-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-3(6)4(5(7)10)9-8-2/h6H2,1H3,(H2,7,10)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMPBOHREJSJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-methyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

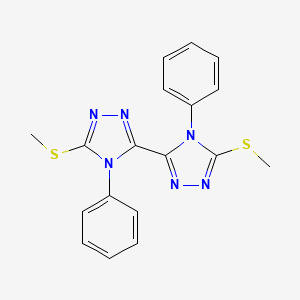
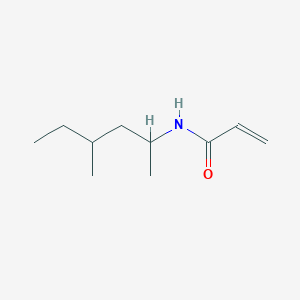
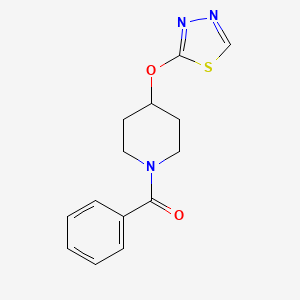
![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)
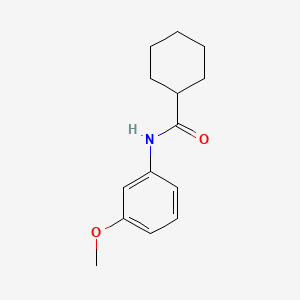
![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)

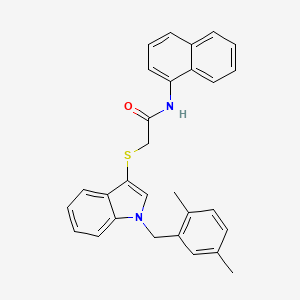
![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)


![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)
